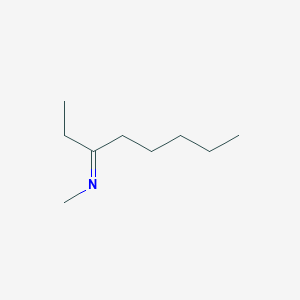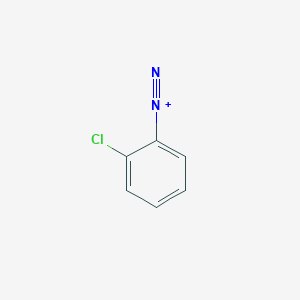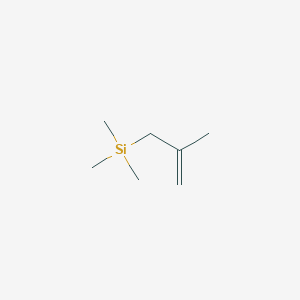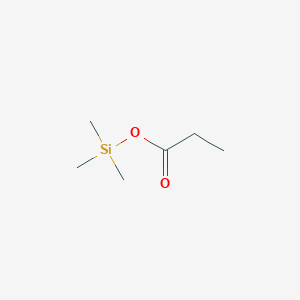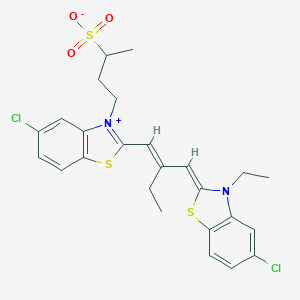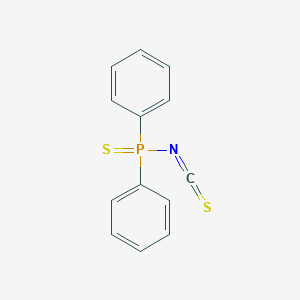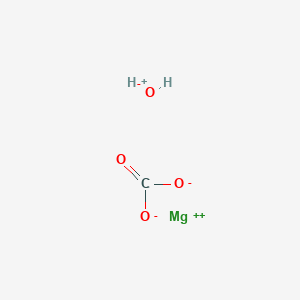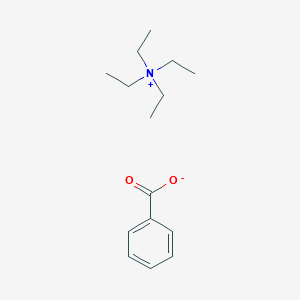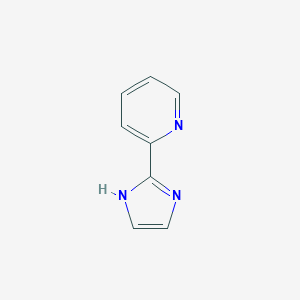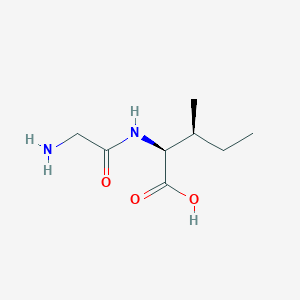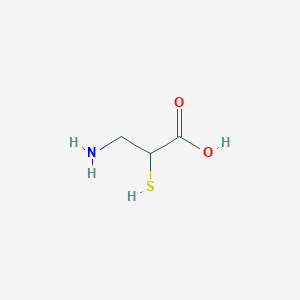
3-Amino-2-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-sulfanylpropanoic acid, also known as cysteine, is a non-essential amino acid that plays an essential role in the human body. It is a building block of proteins and is involved in the synthesis of glutathione, an antioxidant that helps protect cells from damage caused by free radicals.
Scientific Research Applications
Cysteine has been extensively studied for its role in protein synthesis and antioxidant activity. It is also involved in the regulation of gene expression, cell signaling, and the immune response. Cysteine has been shown to have potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Mechanism Of Action
Cysteine acts as a nucleophile and is involved in the formation of disulfide bonds between proteins. It also plays a role in the regulation of redox signaling pathways and the detoxification of reactive oxygen and nitrogen species. Cysteine can also act as a precursor to glutathione, which is involved in the detoxification of harmful substances in the body.
Biochemical And Physiological Effects
Cysteine has various biochemical and physiological effects on the human body. It plays a critical role in the synthesis of proteins, and its antioxidant properties help protect cells from oxidative stress. Cysteine is also involved in the regulation of the immune system and the production of antibodies. Additionally, 3-Amino-2-sulfanylpropanoic acid plays a role in the metabolism of fats and carbohydrates.
Advantages And Limitations For Lab Experiments
Cysteine is widely used in laboratory experiments due to its role in protein synthesis and antioxidant activity. However, 3-Amino-2-sulfanylpropanoic acid is susceptible to oxidation and can form disulfide bonds with other 3-Amino-2-sulfanylpropanoic acid residues, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-Amino-2-sulfanylpropanoic acid. One area of research is the role of 3-Amino-2-sulfanylpropanoic acid in the regulation of redox signaling pathways and the immune response. Another area of interest is the potential therapeutic effects of 3-Amino-2-sulfanylpropanoic acid in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, research is needed to better understand the biochemical and physiological effects of 3-Amino-2-sulfanylpropanoic acid in the human body.
Conclusion:
In conclusion, 3-Amino-2-sulfanylpropanoic acid is a non-essential amino acid that plays an essential role in the human body. It is involved in the synthesis of proteins, the regulation of redox signaling pathways, and the detoxification of harmful substances in the body. Cysteine has potential therapeutic effects in various diseases and is widely used in laboratory experiments. Future research is needed to better understand the role of 3-Amino-2-sulfanylpropanoic acid in the human body and its potential therapeutic applications.
Synthesis Methods
Cysteine can be synthesized in the human body from methionine and serine. It can also be obtained through the diet from high protein foods such as meat, poultry, fish, and dairy products. Additionally, 3-Amino-2-sulfanylpropanoic acid can be synthesized in the laboratory by reacting L-serine with hydrogen sulfide gas and ammonium hydroxide.
properties
CAS RN |
17617-04-8 |
|---|---|
Product Name |
3-Amino-2-sulfanylpropanoic acid |
Molecular Formula |
C3H7NO2S |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
3-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |
InChI Key |
FHNLXNKFRGMOPW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)S)N |
Canonical SMILES |
C(C(C(=O)O)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




